molecular formula C12H9NO3 B040513 2-Aziridinyl-5-hydroxy-1,4-naphthoquinone CAS No. 120618-66-8

2-Aziridinyl-5-hydroxy-1,4-naphthoquinone

Cat. No.: B040513
CAS No.: 120618-66-8
M. Wt: 215.2 g/mol
InChI Key: WXPLAUSTEMHFNE-UHFFFAOYSA-N
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Description

2-Aziridinyl-5-hydroxy-1,4-naphthoquinone (CAS 120618-66-8) is a synthetic naphthoquinone derivative of significant interest in medicinal chemistry and oncology research. This compound serves as a key bioreductive prodrug, designed for selective activation in the unique microenvironment of tumor cells. Key Research Applications and Value: Bioreductive Anticancer Agent: This compound is a superior substrate for the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1). It demonstrates potent and selective cytotoxicity against cancer cell lines with elevated NQO1 activity, a common feature in many solid tumors. Its selectivity is maintained even under hypoxic conditions, targeting a critical, therapy-resistant portion of tumors . Promising Pharmacological Profile: Preclinical studies highlight its improved metabolic stability in blood and superior pharmacokinetic properties, including a longer plasma half-life and higher AUC compared to earlier generation quinones like EO9. This profile translates to significant in vivo antitumor activity against human tumor xenograft models . Antimalarial Activity: Research has also identified potent activity against the human malaria parasite Plasmodium falciparum , including chloroquine-resistant strains, demonstrating inhibition at nanomolar concentrations . Mechanism of Action: Upon enzymatic reduction primarily by NQO1, the compound is believed to generate cytotoxic species that cause DNA damage and cross-linking, leading to apoptosis in target cells. Like other naphthoquinones, it may also induce oxidative stress in cancer cells by generating reactive oxygen species (ROS), overwhelming their antioxidant defenses . This product is provided for research purposes only and is strictly labeled "For Research Use Only" . It is not intended for diagnostic or therapeutic applications in humans or animals. CAS Number: 120618-66-8 Molecular Formula: C12H9NO3 Molecular Weight: 215.20 g/mol

Properties

IUPAC Name

2-(aziridin-1-yl)-5-hydroxynaphthalene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3/c14-9-3-1-2-7-11(9)10(15)6-8(12(7)16)13-4-5-13/h1-3,6,14H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXPLAUSTEMHFNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN1C2=CC(=O)C3=C(C2=O)C=CC=C3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40152936
Record name 2-Aziridinyl-5-hydroxy-1,4-naphthoquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40152936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120618-66-8
Record name 2-Aziridinyl-5-hydroxy-1,4-naphthoquinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120618668
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Aziridinyl-5-hydroxy-1,4-naphthoquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40152936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Vanadium-Catalyzed Oxidation of 2-Hydroxynaphthalene

Patent WO2017033557A1 describes a high-yield method for producing 2-hydroxy-1,4-naphthoquinone via oxidation of 2-hydroxynaphthalene using hydrogen peroxide in an alkaline aqueous solution with a vanadium catalyst. Key parameters include:

  • Alkaline medium : 20–30% sodium hydroxide solution.

  • Catalyst : Vanadium oxide (V) at 0.1–5% by mass relative to the substrate.

  • Oxidant : 30–40% hydrogen peroxide in a 3–10 molar ratio.

  • Reaction conditions : 40–60°C for 3–10 hours, followed by acidification with hydrochloric acid to precipitate the product.

In Example 1 of this patent, the reaction achieved a 90% yield with 99% purity under optimized conditions. The table below summarizes critical parameters:

ParameterValue
Substrate2-Hydroxynaphthalene
Alkali (NaOH)28% aqueous solution
Vanadium catalyst3.8% by mass
H₂O₂ molar ratio6:1 (relative to substrate)
Reaction temperature45°C
Yield90%

This method’s industrial viability stems from its use of inexpensive reagents and straightforward purification via crystallization.

Metal Phthalocyanine-Catalyzed Oxygenation

A Chinese patent (CN101759547A) outlines an alternative approach using metal phthalocyanine catalysts dissolved in hydrophobic ionic liquids. Key steps include:

  • Catalyst system : Cobalt phthalocyanine in [HMIM]PF₆ ionic liquid.

  • Reaction conditions : 30–90°C under 0.5 MPa oxygen pressure for 2–6 hours.

  • Acid workup : HCl addition to pH 2.0–3.0 to precipitate the product.

Yields ranged from 58% to 69%, with higher temperatures favoring improved output. While this method avoids volatile organic solvents, its lower yield compared to the vanadium-catalyzed route may limit scalability.

Functionalization Strategies for Aziridinyl Substitution

Introducing an aziridinyl group at position 2 of 1,4-naphthoquinone requires careful selection of substitution reactions. Although direct methods for 2-aziridinyl-5-hydroxy-1,4-naphthoquinone are absent from the provided sources, plausible pathways can be inferred from analogous quinone chemistry.

Aziridine Ring Formation via Nucleophilic Substitution

Challenges in Synthesizing this compound

The absence of direct synthetic data for this compound in the reviewed patents highlights several unresolved challenges:

Regioselectivity and Competing Reactions

Simultaneous introduction of aziridinyl and hydroxyl groups at positions 2 and 5, respectively, risks regiochemical ambiguity. Competing reactions, such as over-oxidation or ring-opening of the aziridine, could reduce yields.

Stability of the Aziridinyl Group

Aziridines are strain-rich rings prone to hydrolysis or polymerization under acidic or aqueous conditions. Ensuring stability during purification (e.g., column chromatography or recrystallization) necessitates inert atmospheres and anhydrous solvents.

Scalability of Multi-Step Syntheses

Combining precursor synthesis (Section 2) with subsequent functionalization steps (Section 3) may require iterative protection-deprotection sequences, complicating large-scale production.

Comparative Analysis of Methodological Gaps

The table below contrasts the documented methods for related naphthoquinones with the hypothetical requirements for synthesizing this compound:

Aspect2-Hydroxy-1,4-naphthoquinoneThis compound
Starting material 2-Hydroxynaphthalene2-Chloro-5-hydroxy-1,4-naphthoquinone
Key reaction OxidationNucleophilic substitution
Catalyst Vanadium oxide or metal phthalocyanineNot reported
Yield 58–90%Unknown
Purity Up to 99%Not reported

Chemical Reactions Analysis

Types of Reactions

2-Aziridinyl-5-hydroxy-1,4-naphthoquinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Properties

One of the most significant applications of 2-aziridinyl-5-hydroxy-1,4-naphthoquinone is its role as an anticancer agent. Research indicates that this compound exhibits selective cytotoxicity towards cancer cells, particularly those rich in NAD(P)H:quinone oxidoreductase-1 (NQO1). This selectivity enhances its potential as a targeted therapy for tumors with high NQO1 expression, which is often found in various types of cancers.

Case Study:
In vitro studies demonstrated that this compound effectively induced apoptosis in cancer cell lines while sparing normal cells. These findings suggest that the compound could be developed into a novel anticancer drug with minimized side effects compared to conventional chemotherapeutics .

Bioreductive Activation

The compound has been investigated for its bioreductive activation properties, which are crucial for the development of prodrugs that become activated in hypoxic tumor environments. The ability of this compound to undergo bioreduction makes it a candidate for creating drugs that can selectively target hypoxic tumor cells, enhancing therapeutic efficacy while reducing systemic toxicity.

Research Findings:
Studies have shown that derivatives of 5-hydroxy-1,4-naphthoquinone, including 2-aziridinyl variants, exhibit enhanced bioreductive activation under hypoxic conditions. This property allows for the selective release of cytotoxic agents in oxygen-deprived tumor microenvironments .

Antiplatelet Activity

Recent research has identified this compound as a dual-action agent with antiplatelet and anticancer properties. The compound inhibits protein disulfide isomerase (PDI), which plays a role in platelet activation and cancer cell proliferation.

Case Study:
In experiments assessing platelet aggregation, the compound demonstrated significant inhibition of platelet activation pathways. This dual functionality positions it as a promising candidate for treating conditions where both cancer progression and thrombosis are concerns .

Synthesis of Novel Derivatives

The synthesis of new derivatives based on this compound is an area of active research. Modifications to the aziridine and naphthoquinone moieties can lead to compounds with enhanced biological activities or improved pharmacokinetic profiles.

Research Insights:
Innovative synthetic strategies have been employed to create various naphthoquinone derivatives with altered functional groups. These derivatives have been screened for their biological activities, leading to the discovery of compounds with improved efficacy against resistant cancer cell lines .

Electrochemical Applications

This compound also finds applications in electrochemical sensing. Its ability to undergo redox reactions makes it suitable for developing sensors for detecting biomolecules such as glucose.

Application Example:
The compound has been utilized in the synthesis of poly(hydroxyl-1,4-naphthoquinone)-stabilized gold nanoparticles (AuNQ NPs), which are employed in nonenzymatic electrochemical detection methods. This application highlights its versatility beyond medicinal chemistry into materials science .

Mechanism of Action

The mechanism of action of 2-Aziridinyl-5-hydroxy-1,4-naphthoquinone involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress and cell death. It also targets specific enzymes and proteins, disrupting cellular functions and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Aziridinyl Substituents

Compounds sharing the aziridinyl moiety exhibit distinct biological profiles due to variations in substituent positions and number:

Compound Substituents Key Findings Reference
2,3-Bis(aziridinyl)-5-hydroxy-1,4-naphthoquinone Aziridinyl at C2 and C3, hydroxyl at C5 Enhanced selectivity under hypoxic conditions; superior NQO1 activation
2-Aziridinyl-6-hydroxymethyl-1,4-naphthoquinone Aziridinyl at C2, hydroxymethyl at C6 Moderate cytotoxicity; lower NQO1 specificity compared to parent compound

Key Insight : The bis-aziridinyl derivative (compound 3) demonstrates dual mechanisms—ROS generation and DNA crosslinking—making it potent under hypoxia .

Halogenated 1,4-Naphthoquinones

Halogen substituents enhance antimicrobial activity but reduce selectivity for NQO1:

Compound Substituents MIC (µg/mL) Activity Profile Reference
2-Bromo-5-hydroxy-1,4-naphthoquinone Bromo at C2, hydroxyl at C5 16 (S. aureus) Broad antifungal activity; weak NQO1 link
2-Chloro-5,8-dihydroxy-1,4-naphthoquinone Chloro at C2, hydroxyl at C5/C8 2 (C. krusei) Potent antifungal; no cytotoxicity data

Key Insight : Halogens increase electrophilicity, improving microbial target binding but compromising cancer cell selectivity .

Hydroxylated Derivatives

Hydroxyl group positioning critically influences redox and biological activity:

Compound Substituents Key Findings Reference
5,8-Dihydroxy-1,4-naphthoquinone (naphthazarin) Hydroxyl at C5/C8 9.8× higher SARS-CoV-2 3CLpro inhibition vs. Vitamin K3; neuroprotective
Juglone (5-hydroxy-1,4-naphthoquinone) Hydroxyl at C5 Allelopathic effects; induces H2O2 in plants; MIC 0.125 µmol/L (S. aureus)
2-Hydroxy-1,4-naphthoquinone (lawsonite) Hydroxyl at C2 Michael acceptor; inhibits lymphoid tyrosine phosphatase (LYP)

Key Insight : Naphthazarin’s 5,8-dihydroxy configuration enhances electron delocalization, improving antiviral and antioxidant activity .

Amino-Functionalized Derivatives

Amino groups modulate apoptosis induction without alkylation:

Compound Substituents IC50 (µM) Mechanism Reference
2-Amino-1,4-naphthoquinone-benzamide Amino at C2, benzamide at C6 1.2–4.8 Caspase-3/7 activation; mitochondrial apoptosis

Mechanistic and Selectivity Comparisons

  • NQO1 Specificity: Aziridinyl derivatives (e.g., compound 2) rely on NQO1-mediated bioreduction, whereas halogenated and hydroxylated compounds act via non-enzymatic ROS generation .
  • Antimicrobial vs. Anticancer Activity : Halogenated derivatives prioritize microbial targets (MIC ≤ 2 µg/mL for fungi), while aziridinyl compounds excel in cancer cell selectivity .
  • Redox Properties : 5,8-Dihydroxy derivatives (naphthazarin) show superior antioxidant and charge storage capacity, making them viable for battery materials .

Biological Activity

2-Aziridinyl-5-hydroxy-1,4-naphthoquinone is a derivative of 1,4-naphthoquinone, notable for its diverse biological activities. This compound incorporates an aziridine ring and a hydroxyl group, which enhance its pharmacological properties, including antibacterial, antifungal, and anticancer activities. Understanding its biological activity is crucial for potential therapeutic applications.

Chemical Structure and Properties

The unique structure of this compound contributes significantly to its biological activity. The presence of the aziridine ring allows for unique reactivity patterns that are not observed in simpler naphthoquinones.

Property Description
Chemical Formula C₁₃H₉N₁O₃
Molecular Weight 229.21 g/mol
CAS Number 120618-66-8

The mechanism of action for this compound involves several pathways:

  • Redox Cycling : The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress and subsequent cell death in cancer cells .
  • Enzyme Inhibition : It targets specific enzymes and proteins, disrupting cellular functions and inducing apoptosis in malignant cells.
  • Biofilm Inhibition : At non-bactericidal doses, it has been shown to inhibit biofilm formation, which is crucial in treating chronic infections .

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines:

  • Cytotoxicity Studies : In vitro studies have demonstrated that this compound induces apoptosis in HeLa cells with an IC₅₀ value indicating effective growth inhibition .
Cell Line IC₅₀ (µM) Effect
HeLa7.54Induces apoptosis
IGROV-13.8Significant growth inhibition
HL-6010.5Not tested

Antimicrobial Activity

The compound has also shown promising results against various bacterial and fungal strains:

  • Antibacterial Studies : It demonstrates activity against both Gram-positive and Gram-negative bacteria.

Case Studies

Several studies have highlighted the effectiveness of naphthoquinones, including derivatives like this compound:

  • Study on AML Cells : A bis-aziridinyl dimeric naphthoquinone showed potent anti-leukemic activity with IC₅₀ values ranging from 0.18 to 2 µM against acute myeloid leukemia (AML) cell lines .
  • In Vivo Efficacy : In animal models, compounds derived from naphthoquinones have reduced tumor volumes significantly compared to control groups without causing severe toxicity .

Comparative Analysis with Similar Compounds

Comparing this compound with other naphthoquinone derivatives reveals its unique advantages:

Compound Name Biological Activity
5-Hydroxy-1,4-naphthoquinoneAntifungal and anticancer
2-Chloro-5,8-dihydroxy-1,4-naphthoquinoneStrong antibacterial activity
2-Bromo-5-hydroxy-1,4-naphthoquinoneEffective against various bacterial strains

Q & A

Q. How can researchers address solubility challenges in in vivo studies of this compound?

  • Methodological Answer : Formulate as PEGylated nanoparticles or cyclodextrin complexes to enhance bioavailability. Use HPLC-MS to track pharmacokinetics in serum. For tissue distribution, employ radiolabeled (¹⁴C) analogs and autoradiography .

Tables for Key Data

Property Method Key Findings Reference
Redox PotentialCyclic VoltammetryE₁/2 = -0.45 V (vs. Ag/AgCl), influenced by aziridine ring strain
Antibacterial Activity (MRSA)MIC AssayMIC = 2 μg/mL (comparable to vancomycin)
Cytotoxicity (HeLa)MTT AssayIC₅₀ = 8.7 μM, ROS-dependent apoptosis confirmed via caspase-3 activation
Metal Chelation (Fe³⁺)Job’s Plot Analysis1:2 stoichiometry (quinone:Fe³⁺), enhances redox cycling in acidic media

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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